Hexahydropyrimidin-5-ol

Description

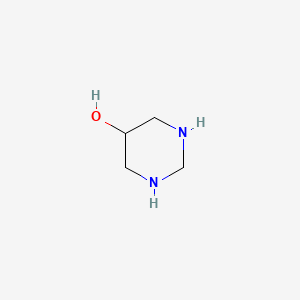

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O |

|---|---|

Molecular Weight |

102.14 g/mol |

IUPAC Name |

1,3-diazinan-5-ol |

InChI |

InChI=1S/C4H10N2O/c7-4-1-5-3-6-2-4/h4-7H,1-3H2 |

InChI Key |

ROYZEMODCVMWJX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNCN1)O |

Origin of Product |

United States |

Synthetic Methodologies for Hexahydropyrimidin 5 Ol and Its Derivatization

Direct Synthesis of Hexahydropyrimidin-5-ol

The construction of the fundamental this compound ring system is primarily achieved through condensation reactions that build the heterocyclic structure from acyclic precursors.

Condensation Reactions from 1,3-Diaminopropan-2-ol and Formaldehyde (B43269) Derivatives

The most direct and classical method for synthesizing the this compound core involves the condensation of a 1,3-diamine with an aldehyde or ketone. Specifically, the reaction of 1,3-diaminopropan-2-ol with formaldehyde leads to the formation of the hexahydropyrimidine (B1621009) ring. researchgate.net This reaction is a cyclocondensation where the two primary amine groups of the diamine react with two molecules of formaldehyde to form the saturated six-membered ring.

The reaction between 1,3-diaminopropan-2-ol and various aromatic aldehydes can result in a competition between the formation of the desired hexahydropyrimidine and a bisimine product. researchgate.net Studies have shown that the formation of the hexahydropyrimidine is favored when the amine is less nucleophilic and when electron-withdrawing groups are present on the aromatic aldehyde. researchgate.net

Alternative Synthetic Routes to the Core this compound Scaffold

Beyond direct condensation, alternative strategies can provide access to the hexahydropyrimidine core, often involving multi-component reactions or the modification of existing heterocyclic systems. One-pot, three-component syntheses using 1,3-dicarbonyl compounds or β-keto esters, along with amines and formaldehyde, have been developed to produce 5,5-disubstituted hexahydropyrimidines. researchgate.net While not directly yielding the 5-ol derivative, these methods highlight the versatility of building the core ring structure with various substituents.

Another approach involves the chemical transformation of a pre-formed hexahydropyrimidine ring. For instance, during structure-activity relationship studies, a hexahydropyrimidine-containing compound was observed to convert into a linear diamine, indicating that the ring can be susceptible to cleavage under certain conditions. nih.gov

Synthesis of Substituted this compound Derivatives

The functional groups inherent to the this compound structure—specifically the secondary amines at positions 1 and 3 and the hydroxyl group at position 5—serve as handles for extensive derivatization.

Mannich-Type Reactions for Poly-substituted Hexahydropyrimidines

The Mannich reaction is a powerful three-component condensation used to introduce an aminomethyl group onto an active hydrogen-containing compound. organicreactions.orgwikipedia.org This method has been successfully employed to synthesize novel, polysubstituted hexahydropyrimidine derivatives. ukm.my In a typical procedure, a mixture of a benzaldehyde (B42025) derivative, ammonium (B1175870) acetate, and nitromethane (B149229) are refluxed in n-butanol to yield the target hexahydropyrimidine. ukm.my The mechanism involves the initial formation of an iminium ion from the amine and aldehyde, which then reacts with an enolizable component. wikipedia.orgyoutube.com

This multi-component reaction provides an efficient pathway to complex hexahydropyrimidines in good yields. ukm.myorganic-chemistry.org

Table 1: Examples of Hexahydropyrimidine Derivatives Synthesized via Mannich-Type Reaction. ukm.my

| Entry | Benzaldehyde Derivative | Nitromethane | Ammonium Acetate | Product | Reaction Time (min) | Yield (%) |

| 1a | 3,4-Dimethoxybenzaldehyde | Present | Present | 5-Nitro-2,4,6-tris(3,4-dimethoxyphenyl)hexahydropyrimidine | 40-70 | 85 |

| 1b | 4-Hydroxy-3-methoxybenzaldehyde | Present | Present | 5-Nitro-2,4,6-tris(4-hydroxy-3-methoxyphenyl)hexahydropyrimidine | 40-70 | 80 |

| 1c | 3,4,5-Trimethoxybenzaldehyde | Present | Present | 5-Nitro-2,4,6-tris(3,4,5-trimethoxyphenyl)hexahydropyrimidine | 40-70 | 83 |

Reaction conditions: Reflux in n-BuOH at 125 °C.

Functionalization via Nucleophilic Substitution Reactions (e.g., with Ketene (B1206846) Dithioacetals)

The secondary amines within the hexahydropyrimidine ring are nucleophilic and can participate in substitution reactions. This allows for the introduction of various substituents at the nitrogen atoms. While direct examples with this compound are specific, the principle can be applied using a range of electrophiles.

A notable class of electrophiles are ketene dithioacetals. These compounds can react with nucleophiles, such as the secondary amines of the hexahydropyrimidine ring. rsc.orgnih.gov The reaction would likely proceed via a nucleophilic attack of the amine on one of the electrophilic carbons of the ketene dithioacetal, leading to the substitution of a methylthio group and the formation of a new C-N bond. This functionalization pathway opens avenues for creating derivatives with unique electronic and structural properties. The development of novel nucleophilic substitution reactions on various substrates, such as the dual substitution on dichloromethane (B109758) by thiols to afford dithioacetals, highlights the ongoing innovation in this area of chemistry. rsc.org

Derivatization through Amide Formation and Schiff Base Condensations

The presence of both primary and secondary amine functionalities in hexahydropyrimidine systems allows for straightforward derivatization via amide formation and Schiff base condensation.

Amide Formation: The secondary amines in the hexahydropyrimidine ring can be acylated to form amides. libretexts.orglibretexts.orgmasterorganicchemistry.comnih.govorganic-chemistry.org For example, reacting a substituted hexahydropyrimidine derivative with benzoyl chloride in the presence of pyridine (B92270) results in the formation of the corresponding N-benzoyl amide derivative. ukm.my This reaction proceeds by the nucleophilic attack of the secondary ring nitrogen onto the electrophilic carbonyl carbon of the acyl chloride.

Table 2: Synthesis of Amide Derivatives of Hexahydropyrimidines. ukm.my

| Starting Material | Reagent | Solvent | Reaction Time (h) | Product | Yield (%) |

| 5-Nitro-2,4,6-tris(4-nitrophenyl)hexahydropyrimidine | Benzoyl chloride | Pyridine | 5-8 | N-Benzoyl-5-Nitro-2,4,6-tris(4-nitrophenyl)hexahydropyrimidine | 78 |

| 5-Nitro-2,4,6-tris(4-methoxyphenyl)hexahydropyrimidine | Benzoyl chloride | Pyridine | 5-8 | N-Benzoyl-5-Nitro-2,4,6-tris(4-methoxyphenyl)hexahydropyrimidine | 83 |

| 5-Nitro-2,4,6-triphenylhexahydropyrimidine | Benzoyl chloride | Pyridine | 5-8 | N-Benzoyl-5-Nitro-2,4,6-triphenylhexahydropyrimidine | 80 |

| 5-Nitro-2,4,6-tris(3,4-dimethoxyphenyl)hexahydropyrimidine | Benzoyl chloride | Pyridine | 5-8 | N-Benzoyl-5-Nitro-2,4,6-tris(3,4-dimethoxyphenyl)hexahydropyrimidine | 75 |

Reaction conditions: Stirred at room temperature.

Schiff Base Condensation: If the hexahydropyrimidine scaffold bears a primary amino group (for instance, from the reduction of a nitro-substituted precursor), this group can readily undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. researchgate.netresearchgate.netscience.govnih.govmdpi.com This reaction typically involves refluxing the amino-hexahydropyrimidine with a suitable aldehyde derivative. ukm.my The formation of the characteristic azomethine (-CH=N-) group provides a versatile linkage for connecting the hexahydropyrimidine core to other molecular fragments.

Table 3: Synthesis of Schiff Base Derivatives from an Amino-Hexahydropyrimidine. ukm.my

| Starting Amine | Aldehyde Derivative | Reaction Time (h) | Product | Yield (%) |

| Product 2c | 3-Chlorobenzaldehyde | 4 | Schiff Base 3c | 82 |

| Product 2c | 4-Hydroxybenzaldehyde | 5 | Schiff Base 3d | 75 |

| Product 2c | Vanillin | 6 | Schiff Base 3e | 80 |

| Product 2c | 4-Nitrobenzaldehyde | 4 | Schiff Base 3f | 85 |

| Product 2c* | 4-(Dimethylamino)benzaldehyde | 7 | Schiff Base 3g | 78 |

Product 2c is 4,4',4''-(5-aminohexahydropyrimidine-2,4,6-triyl)tris(3-nitroaniline). Reaction conditions: Reflux at 80 °C.

Reduction and Oxidation Transformations of Pyrimidine (B1678525) Precursors

The functionalization and synthesis of the hexahydropyrimidine scaffold can be effectively achieved through the reduction or oxidation of suitably substituted precursors. These transformations target either substituents on a pre-formed ring or involve a cyclization step preceded by a redox reaction.

Oxidative Routes: An innovative approach involves the oxidative scission of pyrrolidine (B122466) derivatives to generate aldehyde intermediates, which then serve as precursors for the hexahydropyrimidine ring. nih.gov For instance, 2-alkyl-4-hydroxypyrrolidines can undergo an oxidative radical scission to produce dicarbonyl compounds. nih.gov These products, featuring an N,O-acetal and a terminal carbonyl group, can be subsequently used in cyclization reactions to form hexahydropyrimidines. nih.gov This method provides a pathway to enantiomerically pure hexahydropyrimidine derivatives by leveraging the stereochemistry of the starting hydroxyproline. nih.gov

Reductive Routes: Reduction reactions are commonly employed to modify functional groups on a hexahydropyrimidine ring, thereby creating new derivatives. A notable example is the reduction of 5-nitro-hexahydropyrimidines. The nitro group at the C-5 position can be chemoselectively reduced to a primary amine using reagents like hydrazine (B178648) hydrate (B1144303) in ethanol. ukm.myresearchgate.net This transformation is fundamental for creating a versatile amino-substituent that can be further elaborated, for example, through condensation with aldehydes to form Schiff bases or acylation to form amides. ukm.myresearchgate.net Another reductive strategy involves the treatment of 5-acetylhexahydropyrimidine derivatives with powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol. researchgate.net

| Transformation | Precursor | Reagent(s)/Conditions | Product Type | Reference(s) |

| Oxidation | 2-Alkyl-4-hydroxypyrrolidine | Oxidative Radical Scission | Aldehyde Precursor | nih.gov |

| Reduction | 5-Nitro-hexahydropyrimidine | Hydrazine Hydrate, Ethanol, Reflux | 5-Amino-hexahydropyrimidine | ukm.myresearchgate.net |

| Reduction | 5-Acetyl-hexahydropyrimidine | Lithium Aluminum Hydride (LiAlH₄) | 5-(1-Hydroxyethyl)-hexahydropyrimidine | researchgate.net |

Catalytic Approaches in Hexahydropyrimidine Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of hexahydropyrimidines, often enabling reactions under milder conditions and with greater atomic economy. These approaches include the use of hybrid catalysts, metal complexes, and organocatalysts, with an increasing emphasis on aligning with green chemistry principles.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. nih.gov The use of hybrid catalysts in these reactions can enhance efficiency and facilitate catalyst recovery. For example, a magnetic nanocatalyst, Fe3O4/Mo-MOF, has been utilized in a three-component reaction to synthesize pyrano[2,3-d]pyrimidine derivatives, which are structurally related to hexahydropyrimidines. researchgate.net The catalyst combines a magnetic core (Fe3O4) for easy separation with a metal-organic framework (MOF) that provides the active sites. researchgate.net Such hybrid systems demonstrate high stability and reusability, often in conjunction with green techniques like ultrasonic irradiation to increase reaction rates and yields. researchgate.net

Both metal and non-metal-based catalysts have been successfully applied to the synthesis of hexahydropyrimidines, each offering distinct advantages.

Metal-Catalyzed Pathways: Transition metals, particularly iron, are cost-effective and earth-abundant catalysts for constructing the hexahydropyrimidine ring. nih.gov An iron(III) triflate (Fe(OTf)₃)-catalyzed tandem reaction of α-phenylstyrene with bis(tosylamido)methane provides a sophisticated route to hexahydropyrimidine derivatives. nih.gov The mechanism involves an initial intermolecular aza-Prins reaction followed by a condensation and intramolecular cyclization sequence. nih.gov Ruthenium catalysts have also been investigated for related cycloaddition reactions to form nitrogen-containing heterocycles. nih.gov

Organocatalytic Pathways: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic metals. mdpi.com The enantioselective synthesis of hexahydropyrimidines has been achieved via a base-catalyzed [4+2]-annulation of cyclic N-sulfimines with δ-hydroxy-α,β-unsaturated carbonyls. acs.org In a related approach, chiral diarylprolinol silyl (B83357) ethers have been shown to catalyze the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes, leading to chiral acyclic nucleoside precursors which can be cyclized. rsc.org These methods provide access to highly enantioenriched products, which is crucial for pharmaceutical applications. acs.orgrsc.org

| Catalytic Approach | Catalyst Example | Reaction Type | Product | Reference(s) |

| Hybrid Catalysis | Fe3O4/Mo-MOF Nanoparticle | Three-Component Reaction | Pyrano[2,3-d]pyrimidine | researchgate.net |

| Metal Catalysis | Iron(III) Triflate (Fe(OTf)₃) | Tandem Aza-Prins/Cyclization | Hexahydropyrimidine Derivative | nih.gov |

| Organocatalysis | Base Catalyst | [4+2] Annulation | Hexahydropyrimidine | acs.org |

| Organocatalysis | Diarylprolinol Silyl Ether | Aza-Michael Reaction | Chiral Acyclic Precursor | rsc.org |

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.inresearchgate.net This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. youtube.com

Key green strategies include:

Use of Eco-friendly Solvents: Water is an ideal green solvent, and its use has been demonstrated in the synthesis of imidazole-pyrimidine hybrids, promoting an environmentally benign process. nih.gov

Catalyst Reusability: The development of heterogeneous catalysts, such as the magnetic nanocatalysts used in MCRs, allows for easy separation and reuse, reducing waste and cost. researchgate.net

Energy Efficiency: Microwave irradiation and ultrasonic synthesis are energy-efficient techniques that can significantly reduce reaction times and increase yields compared to conventional heating. rasayanjournal.co.inresearchgate.net

Solvent-Free Conditions: Performing reactions in the absence of a solvent ("dry media") minimizes the use and disposal of hazardous organic solvents. umich.edu These reactions can be facilitated by solid supports or catalysts, such as activated fly ash, an industrial waste product, which aligns with the principle of using renewable or waste-derived feedstocks. umich.edu

By embracing these catalytic and green chemistry principles, chemists can develop more sustainable and efficient routes to this compound and its diverse derivatives.

Advanced Structural Characterization and Conformational Analysis of Hexahydropyrimidin 5 Ol Scaffolds

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive technique that determines the precise arrangement of atoms within a crystalline solid. uwaterloo.caub.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a three-dimensional model of the molecule, providing exact measurements of bond lengths, bond angles, and dihedral angles. uwaterloo.carigaku.com This technique is indispensable for unambiguously determining molecular geometry, intermolecular interactions, and absolute configuration. rigaku.com

X-ray crystallography provides the definitive method for elucidating the three-dimensional architecture of hexahydropyrimidine (B1621009) derivatives. For instance, the structures of various substituted thiazolo[4,5-d]pyrimidines and N-(pyrimidyl)-ω-amino acids have been successfully determined, confirming their molecular connectivity and spatial arrangement. rsc.orgmdpi.com In a study of 5-(2-haloethyl)pyrimidine derivatives, X-ray analysis of an intermediate, α-(1-carbamyliminomethylene)-γ-butyrolactone, revealed a nearly planar molecular structure. nih.gov This level of detail is fundamental to understanding structure-activity relationships, as the precise positioning of functional groups governs molecular interactions.

The six-membered hexahydropyrimidine ring, like cyclohexane, is not planar and adopts puckered conformations to minimize steric and torsional strain. The most common and lowest energy conformation is the "chair" form. In substituted hexahydropyrimidines, the specific chair conformation and the axial or equatorial orientation of substituents are determined by the steric and electronic effects of the groups attached to the ring.

Computational studies and experimental data from derivatives show that substituents on the ring dictate the conformational equilibrium. For example, in N-aryl substituted piperidone derivatives, which share a similar six-membered heterocyclic core, the conformation is influenced by the nature and position of the substituents. mdpi.com The hydroxyl group at the C5 position of hexahydropyrimidin-5-ol is expected to have a significant influence on the conformational preference, potentially favoring a conformation that allows for stabilizing intramolecular interactions.

The presence of both a hydroxyl group (hydrogen bond donor) and ring nitrogen atoms (hydrogen bond acceptors) in this compound creates the potential for intramolecular hydrogen bonding. nih.gov When the geometry is favorable, a hydrogen bond can form between the hydroxyl proton and one of the nitrogen atoms of the pyrimidine (B1678525) ring. This interaction often results in the formation of a stable six-membered ring, which is described using graph-set notation as an S(6) motif. psu.edu

Such intramolecular hydrogen bonds have a profound effect on the molecule's conformation, effectively "locking" it into a preferred state. nih.gov Studies on related amino alcohols have shown that intramolecular hydrogen bonds involving nitrogen are particularly strong, significantly influencing the compound's physical and chemical properties. psu.edu The formation of these bonds can be confirmed by short H···N distances and specific O-H···N angles in the crystal structure.

In the solid state, molecules of this compound derivatives arrange themselves into a highly ordered crystal lattice through a network of intermolecular interactions. mdpi.com The hydroxyl and N-H groups are potent hydrogen bond donors and acceptors, leading to robust hydrogen-bonding networks that define the crystal packing. Common motifs include "head-to-tail" chains or dimeric structures mediated by O-H···N, N-H···O, and O-H···O hydrogen bonds. rsc.org

In addition to strong hydrogen bonds, weaker interactions play a crucial role in stabilizing the crystal structure. These include:

C-H···O interactions: Where a carbon-hydrogen bond acts as a weak donor to an oxygen acceptor.

π-π stacking: If aromatic substituents are present, the stacking of these rings provides additional stabilization.

Analysis of the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, a related heterocyclic system, showed various possible hydrogen bonding contacts, including N–H···S and N–H···O, which dictated the final supramolecular assembly. cardiff.ac.uk

Dihedral angles are crucial for a precise description of the ring's conformation and the spatial orientation of its substituents. X-ray diffraction analysis provides exact values for these angles. For a hexahydropyrimidine ring in a chair conformation, the endocyclic dihedral angles define the degree of puckering. The dihedral angles involving the C5-hydroxyl group determine its orientation relative to the ring (axial vs. equatorial) and its rotational position.

In a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives with a piperidone core, the analysis of dihedral angles was key to understanding the conformational changes induced by the introduction of a fluorine atom. mdpi.com A similar quantitative analysis for this compound derivatives would reveal how different substitution patterns affect the scaffold's geometry.

Below is a hypothetical data table illustrating the types of dihedral angles that would be analyzed in a substituted this compound derivative, based on typical values for such rings.

| Dihedral Angle | Atoms Involved | Typical Value (Degrees) for Chair Form | Significance |

|---|---|---|---|

| Ring Pucker 1 | N1-C2-N3-C4 | ±55° to ±60° | Defines the puckering at the N-C-N segment. |

| Ring Pucker 2 | C2-N3-C4-C5 | ∓50° to ∓55° | Defines the puckering of the carbon backbone. |

| Ring Pucker 3 | N3-C4-C5-C6 | ±50° to ±55° | Defines the puckering of the carbon backbone. |

| Substituent Orientation | C4-C5-O5-H | ~60° (gauche) or ~180° (anti) | Describes the orientation of the hydroxyl proton. |

| Substituent Position | C6-N1-C2-R2 | ~±60° (axial) or ~±180° (equatorial) | Describes the orientation of a substituent at C2. |

In some crystal structures, certain atoms or groups of atoms may not be perfectly ordered and can occupy two or more positions. This phenomenon is known as molecular disorder. Single-crystal X-ray diffraction can identify and model this disorder, providing insight into the molecule's dynamic behavior in the solid state. For example, a flexible side chain or a whole molecule might be disordered across a crystallographic symmetry element. In the analysis of certain ionic crystal structures, disorder in one of the components has been observed and successfully modeled, indicating multiple stable or near-stable positions for the disordered fragment within the lattice. researchgate.net For a this compound derivative, disorder could potentially be observed in the conformation of the six-membered ring (e.g., a mixture of two chair forms) or in the orientation of a substituent.

Spectroscopic Methods for Structure Elucidation and Electronic State Analysis

Spectroscopic techniques are indispensable in modern chemistry for the detailed structural investigation of molecules. For the hexahydropyrimidine scaffold, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry provide a comprehensive picture of its atomic connectivity, conformational preferences, and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), chemists can deduce the molecular structure. While detailed experimental NMR data for the unsubstituted this compound is not extensively documented in public literature, a comprehensive study on a key derivative, 2-(nitromethylene)this compound, provides significant insight into the spectroscopic characteristics of this heterocyclic scaffold. acs.org

In the ¹H NMR spectrum of 2-(nitromethylene)this compound, recorded in DMSO-d₆, distinct signals corresponding to the different protons in the molecule are observed. acs.org The analysis reveals signals for the N-H protons in the range of δ 8.90–8.74 ppm. acs.org A singlet at δ 6.28 ppm is attributed to the vinylic proton of the nitromethylene group. acs.org The proton attached to the carbon bearing the hydroxyl group (CH-OH) appears as a doublet at δ 5.31 ppm, while the adjacent methine proton (CH-CHOH) is observed as a multiplet around δ 4.06–3.98 ppm. acs.org The methylene (B1212753) protons (CH₂) of the hexahydropyrimidine ring produce multiplets in the δ 3.39–3.10 ppm region. acs.org

Interactive Table: ¹H NMR Chemical Shifts for 2-(Nitromethylene)this compound Data recorded in DMSO-d₆ at 500 MHz. acs.org

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.90–8.74 | m | 2H | N-H |

| 6.28 | s | 1H | =CHNO₂ |

| 5.31 | d (J = 2.5 Hz) | 1H | CH-OH |

| 4.06–3.98 | m | 1H | CH at C5 |

| 3.39–3.32 | m | 2H | Ring CH₂ |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-(nitromethylene)this compound, four distinct carbon signals were reported. acs.org The carbon atom of the C=N group appears furthest downfield at δ 154.23 ppm. acs.org The vinylic carbon of the nitromethylene group (=CHNO₂) is found at δ 98.47 ppm. acs.org The carbon atom bonded to the hydroxyl group (C5) shows a signal at δ 58.38 ppm, and the signal for the ring methylene carbons (C4/C6) is located at δ 44.57 ppm. acs.org

Interactive Table: ¹³C NMR Chemical Shifts for 2-(Nitromethylene)this compound Data recorded in DMSO-d₆. acs.org

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 154.23 | C2 (=N-C=N) |

| 98.47 | =CHNO₂ |

| 58.38 | C5 (-CHOH) |

The synergy between experimental measurements and theoretical calculations offers a powerful approach for structural verification. For 2-(nitromethylene)this compound, Density Functional Theory (DFT) calculations were employed to compute the ¹H and ¹³C NMR chemical shifts. acs.org The study utilized the GIAO (Gauge-Including Atomic Orbital) method with the B3LYP functional, which showed a strong correlation with the experimental data. acs.org This good agreement between the predicted and observed values provides a high degree of confidence in the assigned structure and offers deeper insights into the electronic environment of the nuclei within the molecule. acs.org Such correlative studies are crucial for distinguishing between potential isomers and understanding complex spectral features. acs.orgmdpi.com

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification and Bonding Insights

Interactive Table: Expected IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

|---|---|---|

| 3600 - 3200 | O-H | Stretching |

| 3500 - 3300 | N-H | Stretching |

| 3000 - 2850 | C-H | Stretching |

| 1450 - 1250 | C-N | Stretching |

| 1260 - 1000 | C-O | Stretching |

High-Resolution Mass Spectrometry and Liquid Chromatography-Mass Spectrometry for Molecular Mass and Fragmentation Data

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. ucsb.edu For the parent compound, this compound (C₄H₁₀N₂O), the exact molecular weight is 102.13 g/mol . sigmaaldrich.com

When subjected to ionization in a mass spectrometer, a molecule not only reveals its molecular ion peak but also undergoes fragmentation into smaller, charged pieces. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. whitman.edu For this compound, common fragmentation pathways would be expected for a cyclic alcohol and amine. These could include:

Loss of a water molecule (M-18): A common fragmentation for alcohols, resulting in a peak at m/z 84. libretexts.org

Alpha-cleavage: The breaking of a carbon-carbon bond adjacent to a heteroatom (oxygen or nitrogen). Cleavage next to the hydroxyl-bearing carbon could lead to the loss of ring fragments.

Ring cleavage: Fragmentation of the hexahydropyrimidine ring itself, leading to various smaller charged species.

In the analysis of 2-(nitromethylene)this compound, HRMS was utilized to confirm the molecular formula and thus the successful synthesis of the target compound. acs.org The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for analyzing mixtures, as it separates components before they enter the mass spectrometer for analysis. mdpi.com

Electronic Spectroscopy (UV-Visible) for Ligand-Centered Transitions in Metal Complexes

Electronic spectroscopy, specifically UV-Visible spectroscopy, serves as a powerful tool for probing the electronic structure of this compound when it acts as a ligand in metal complexes. The focus of such studies is often on the ligand-centered (LC) transitions, which are electronic transitions occurring within the molecular orbitals of the this compound moiety itself.

These transitions, typically observed in the ultraviolet region of the spectrum, are sensitive to the coordination environment and the nature of the metal ion. The formation of a metal complex can perturb the energy levels of the ligand's molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Commonly observed ligand-centered transitions in organic molecules like this compound include n → π* and π → π* transitions. The nitrogen and oxygen atoms of the hexahydropyrimidine ring possess non-bonding electrons (n), and the system may contain π-orbitals depending on substitution. Upon coordination to a metal center, the energy of the non-bonding orbitals can be stabilized, resulting in a blue shift (hypsochromic shift) of the n → π* transition. Conversely, conjugation effects could lead to a red shift (bathochromic shift).

In a hypothetical study of a copper(II) complex with a substituted this compound ligand, the UV-Visible spectrum might reveal bands that can be assigned to these ligand-centered transitions. For instance, a band observed in the free ligand around 270 nm, attributed to an n → π* transition, might shift to a lower wavelength upon coordination to the Cu(II) ion. This shift provides indirect evidence of the involvement of the heteroatoms in the coordination.

| Transition Type | Typical Wavelength Range (nm) | Effect of Coordination |

| n → π | 250 - 350 | Hypsochromic shift (blue shift) |

| π → π | < 250 | Bathochromic shift (red shift) or Hypsochromic shift |

This data is illustrative and the actual values would depend on the specific derivative and metal center.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the characterization of radical species derived from this compound. This method is exclusively sensitive to species with one or more unpaired electrons, making it ideal for studying radical intermediates that may form during reaction mechanisms or through redox processes.

When a this compound derivative is converted into a radical cation or a neutral radical, the unpaired electron interacts with nearby magnetic nuclei, such as 14N and 1H. This interaction, known as hyperfine coupling, results in the splitting of the EPR signal into multiple lines. The resulting hyperfine coupling constants (hfcs) provide a detailed map of the spin density distribution within the radical, revealing which atoms bear the highest degree of the unpaired electron.

For example, in a radical cation of a this compound derivative, the magnitude of the hyperfine coupling to the nitrogen nuclei can indicate the extent of delocalization of the unpaired electron onto the nitrogen atoms. Similarly, couplings to the protons at various positions on the ring can elucidate the conformation of the radical species. The g-factor, another parameter obtained from the EPR spectrum, can provide information about the electronic environment of the unpaired electron.

| Parameter | Information Gained |

| g-factor | Electronic environment of the unpaired electron |

| Hyperfine Coupling Constants (hfcs) | Spin density distribution and identification of interacting nuclei |

| Linewidth | Dynamic processes such as conformational changes |

Stereochemical Studies on this compound Derivatives

The hexahydropyrimidine ring, being a saturated heterocyclic system, is non-planar and can adopt various conformations, typically chair and boat forms. The presence of substituents on the ring can create stereogenic centers, leading to the possibility of stereoisomerism. For this compound, the carbon atom at the 5-position (C5), bearing the hydroxyl group, is a potential stereocenter if the substitution pattern at other positions of the ring allows for it.

For instance, in an N,N'-disubstituted this compound, C5 will be a stereocenter, giving rise to a pair of enantiomers (R)- and (S)-hexahydropyrimidin-5-ol. If additional stereocenters are present, for example at C2, C4, or C6, then diastereomers are also possible. The relative orientation of the substituents (e.g., cis or trans) will define the diastereomeric relationship. The total number of possible stereoisomers can be predicted by the 2n rule, where 'n' is the number of stereogenic centers.

The synthesis of enantiomerically pure or enriched this compound derivatives is crucial for applications where specific stereoisomers exhibit desired biological activity or properties. Several strategies can be employed to achieve enantioselective control:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, a chiral amino acid could be used to introduce a stereocenter that is then incorporated into the hexahydropyrimidine ring.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereochemistry is established, the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts, such as chiral Lewis acids or organocatalysts, can be used to catalyze the formation of the hexahydropyrimidine ring or the introduction of a functional group in an enantioselective manner. For instance, a catalytic asymmetric reduction of a corresponding pyrimidin-5-one could yield an enantiomerically enriched this compound.

The absolute configuration of stereocenters in this compound derivatives is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the R/S nomenclature. The determination of the absolute configuration often requires advanced analytical techniques:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration, provided that a suitable single crystal of the compound can be obtained.

NMR Spectroscopy: High-resolution NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of diastereomers by analyzing the spatial proximity of different protons. The use of chiral shift reagents can also help in resolving the signals of enantiomers.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers and, by comparison with standards of known configuration, can be used for configurational assignment.

The stereochemistry of the substituents has a profound impact on the conformational preferences of the hexahydropyrimidine ring. The ring typically adopts a chair conformation to minimize steric strain. The substituents will preferentially occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions.

The stereochemical configuration (R/S at each center) dictates which chair conformation is more stable and the equilibrium between different conformers. For example, in a disubstituted this compound, a cis-diastereomer might have one substituent axial and one equatorial, while a trans-diastereomer could potentially have both substituents in equatorial positions, leading to a more stable conformation.

Impact of Backbone Linkage Stereochemistry on Molecular Properties

The stereochemical configuration of the this compound backbone has a profound influence on the molecule's three-dimensional structure, which in turn dictates its physical, chemical, and biological properties. The relative orientation of substituents on the heterocyclic ring affects its conformational stability and intermolecular interactions.

The hexahydropyrimidine ring typically adopts a chair-like conformation, similar to cyclohexane, to minimize torsional and steric strain. In this conformation, substituents at each carbon atom can be oriented in either an axial or equatorial position. The stereochemistry of the linkages within the backbone determines which substituents occupy these positions, leading to different diastereomers with distinct properties.

Diastereomers, by definition, have different physical properties. libretexts.orglumenlearning.comlibretexts.org This means that different stereoisomers of this compound will exhibit variations in melting points, boiling points, solubility, and chromatographic behavior. lumenlearning.comsaskoer.cataylorandfrancis.com These differences arise from the distinct spatial arrangement of atoms, which affects the efficiency of crystal packing and the nature of intermolecular forces.

The conformational preference of substituents on the hexahydropyrimidine ring is a key determinant of molecular properties. Generally, bulkier substituents prefer to occupy the equatorial position to avoid steric clashes with axial atoms at the 1 and 3 positions (1,3-diaxial interactions). The relative stability of different chair conformations is therefore dependent on the stereochemical arrangement of the backbone. For instance, in a disubstituted hexahydropyrimidine, the diastereomer with both substituents in equatorial positions will generally be more stable than the diastereomer with one or both substituents in axial positions.

The following table illustrates a theoretical comparison of the conformational energies for different stereoisomers of a generic 1,3-disubstituted this compound, based on the principles of conformational analysis of substituted cyclohexanes.

| Stereoisomer | Substituent Orientation (Position 1, 3) | Relative Stability | Key Steric Interactions |

| cis | axial, axial | Least Stable | Two 1,3-diaxial interactions |

| cis | equatorial, equatorial | Most Stable | Gauche interactions |

| trans | axial, equatorial | Intermediate | One 1,3-diaxial interaction |

| trans | equatorial, axial | Intermediate | One 1,3-diaxial interaction |

| This table is a theoretical representation based on established principles of conformational analysis. |

The stereochemistry of the backbone also influences the molecule's polarity and dipole moment. Different spatial arrangements of polar functional groups, such as the hydroxyl group at the 5-position, will result in different net dipole moments for each diastereomer. This, in turn, affects properties like solubility in polar solvents and the ability to participate in hydrogen bonding.

Theoretical and Computational Chemistry Approaches to Hexahydropyrimidin 5 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For hexahydropyrimidin-5-ol and its derivatives, DFT calculations have provided a foundational understanding of its chemical behavior.

Prediction and Validation of Reaction Mechanisms and Pathways

DFT calculations have been pivotal in mapping out the reaction mechanism for the synthesis of 2-(nitromethylene)this compound. acs.orgacs.org Specifically, the reaction between 1,3-diaminopropan-2-ol and 1,1-bismethylsulfanyl-2-nitroethylene has been studied, revealing a pathway involving a double vinylic substitution. acs.orgacs.org Theoretical modeling has proposed a detailed mechanism for the formation of the six-membered hexahydropyrimidine (B1621009) ring, alongside a competing pathway that could lead to a five-membered oxazolidine (B1195125) ring. acs.orgacs.org

The computational analysis identified two key transition states and two intermediates along the reaction coordinate for the formation of 2-(nitromethylene)this compound. acs.org These transition states were confirmed by the presence of a single imaginary frequency in the vibrational analysis. acs.org This theoretical prediction of the reaction pathway provides a clear and detailed roadmap of the chemical transformations at a molecular level. acs.orgacs.org

Energetic Profiling of Reaction Intermediates and Transition States

A crucial aspect of understanding reaction mechanisms is the energetic landscape of the reaction. DFT calculations have been employed to determine the energies of the reactants, intermediates, transition states, and products. The formation of both the six-membered 2-(nitromethylene)this compound and the potential five-membered (2-(nitromethylene)oxazolidin-5-yl)methanamine by-product are predicted to be exothermic processes. acs.orgacs.org

However, the energy barriers for these reactions are significant, calculated to be approximately 20 kcal/mol higher than the reactants. acs.orgacs.org Critically, the calculations revealed that the formation of 2-(nitromethylene)this compound is energetically more favorable than the formation of its five-membered ring counterpart. acs.orgacs.org A substantial energy difference of about 12.7 kcal/mol (at the B3LYP/VTZ level of theory) favors the formation of the hexahydropyrimidine derivative, suggesting a significant Boltzmann population of this product at equilibrium. acs.org

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO/B3LYP Method)

DFT calculations are not only predictive of reactivity but also of spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, often paired with the B3LYP functional, is a reliable approach for calculating NMR chemical shifts. acs.orgresearchgate.netresearchgate.net For 2-(nitromethylene)this compound, theoretical ¹H and ¹³C NMR chemical shifts have been calculated and show good agreement with experimental data. acs.orgacs.org This correlation between theoretical and experimental values serves as a powerful validation of the computed molecular structure. acs.org The influence of different basis sets and functionals on the calculated chemical shifts has also been noted, with the ¹³C chemical shifts being more sensitive to the choice of computational method. acs.org

Below is a table comparing the experimental and calculated ¹³C and ¹H NMR chemical shifts for 2-(nitromethylene)this compound.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/def2-TZVP) | Calculated δ (ppm) (BP86/def2-QZVP) |

| ¹³C | |||

| C1 | 44.57 | 48.49 | 53.43 |

| C2 | 65.77 | 71.13 | - |

| ¹H | |||

| H6 | 4.73 | 2.69 | 3.90 |

| H7 | 2.75 | 2.32 | 3.20 |

| H8 | 3.29 | 2.77 | 3.62 |

| H9 | 4.53 | 3.94 | 4.78 |

| H11 | 6.16 | 5.70 | 6.76 |

Table adapted from a 2024 study in ACS Omega. acs.org Note: The numbering of atoms may differ from standard IUPAC nomenclature and corresponds to the one used in the cited research paper.

Evaluation of Molecular Electronic Properties (e.g., Molecular Orbital Studies, Hardness, Chemical Potential, Electronegativity, Electrophilicity)

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energies of these orbitals, EHOMO and ELUMO, are used to calculate several key descriptors. acs.orgacs.org The ionization potential (I) can be approximated as -EHOMO, and the electron affinity (A) as -ELUMO. acs.org From these, other properties such as electronegativity (χ), chemical potential (μ₀), hardness (η), and the global electrophilicity index (ω) can be derived. acs.orgacs.org

For the precursor 1,1-bis(methylsulfanyl)-2-nitroethylene, DFT calculations confirm it as a strong electrophile with a high chemical potential and electrophilicity index. acs.org In contrast, the reactant 1,3-diaminopropan-2-ol is shown to be more nucleophilic. acs.org The frontier orbital energy gap for 2-(nitromethylene)this compound was calculated to be 4.82 eV. acs.org This value provides insight into the kinetic stability of the molecule. acs.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Chemical Potential (μ₀) (eV) | Electrophilicity (ω) (eV) |

| 1,1-bis(methylsulfanyl)-2-nitroethylene | -7.26 | -3.23 | 4.03 | -4.85 | 5.82 |

| 1,3-diaminopropan-2-ol | -6.45 | -1.48 | 4.97 | -3.96 | 2.70 |

| 2-(nitromethylene)this compound | -6.37 | -1.55 | 4.82 | -3.96 | 3.09 |

Table constructed from data in a 2024 study in ACS Omega. acs.org The values provide a quantitative measure of the electronic properties of the involved species.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. While a detailed MEP surface analysis for this compound itself is not explicitly detailed in the provided search results, related analyses such as Mulliken population analysis have been performed. acs.org This analysis reveals the partial charges on each atom, indicating, for instance, that the hydrogen atoms in the methanethiolate (B1210775) leaving groups of the reactant carry positive charges. acs.org For the related (2-(nitromethylene)oxazolidin-5-yl)methanamine, the oxygen atom in the ring has a negative charge, while the carbon atoms exhibit a range of positive and negative charges. acs.org This type of charge distribution analysis is fundamental to understanding intermolecular interactions.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathway Mapping

Intrinsic Reaction Coordinate (IRC) analysis is a fundamental computational method used to map the pathway of a chemical reaction. missouri.edu The IRC is defined as the mass-weighted steepest descent path on a potential energy surface (PES) that connects a transition state (TS) to its corresponding reactants and products. missouri.edurowansci.com By tracing this path, researchers can verify that a calculated transition state indeed links the desired reactant and product minima and gain detailed mechanistic insights into the reaction process. rowansci.com

The calculation of an IRC path begins from the optimized geometry of a first-order saddle point (the transition state). scm.com It proceeds by taking small steps in both the forward and backward directions along the reaction coordinate, which is defined by the eigenvector corresponding to the single imaginary frequency of the transition state's Hessian matrix. rowansci.comq-chem.com This process generates a sequence of molecular geometries, effectively creating a "movie" of the reaction mechanism and providing the minimum energy profile connecting the stationary points. missouri.eduscm.com

While IRC analysis is a powerful and widely used tool for understanding complex, multistep reaction mechanisms, specific studies applying this method to the reaction pathways of this compound are not prominently featured in the surveyed scientific literature. However, the methodology is broadly applicable to understanding its formation, degradation, or reaction with other molecules. For instance, IRC could be employed to elucidate the mechanism of cyclization reactions that form the hexahydropyrimidine ring or to map the energy profile of its oxidation or substitution reactions. The stages of such a reaction, including the approach of reactants, bond breaking/formation, and conformational relaxations of the product, could be detailed through this approach. missouri.edu

Molecular Modeling and Simulation

Computational Exploration of Conformational Energy Landscapes

The biological activity and physical properties of a molecule like this compound are intrinsically linked to its three-dimensional shape and conformational flexibility. Computational molecular modeling provides a powerful lens through which to explore the conformational energy landscape, identifying stable conformers and the energy barriers between them.

For this compound, also known as 5-hydroxyhexahydropyrimidine, computational studies have shown that its conformational preferences are governed by a delicate balance of several intramolecular forces. acs.orgnih.gov These include:

Steric Interactions: Repulsive forces between bulky substituents or atoms that are brought into close proximity, which can destabilize certain conformations.

Anomeric Effects: Stereoelectronic effects in heterocyclic systems, such as the stabilization derived from the interaction between a lone pair on an axial heteroatom and the antibonding orbital of an adjacent axial bond.

Intramolecular Hydrogen Bonding: The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and nitrogen atoms (hydrogen bond acceptors) within the same molecule allows for the formation of internal hydrogen bonds. These interactions can significantly stabilize specific conformers, often playing a decisive role in determining the most preferred molecular shape. acs.org

Computational studies, often employing methods like Density Functional Theory (DFT), are used to calculate the relative energies of different possible conformations, such as various chair and boat forms of the six-membered ring. researchgate.net For 5-hydroxyhexahydropyrimidine, spectroscopy and molecular modeling have been combined to probe the interplay of these factors. acs.orgnih.gov The relative energies of different conformers, such as those with the hydroxyl group in an axial versus an equatorial position, can be quantified. These calculations help to build a comprehensive picture of the molecule's dynamic behavior in different environments.

| Conformer Feature | Dominant Interacting Force | Predicted Stability Influence |

| Axial -OH Group | Intramolecular Hydrogen Bonding | Potentially Stabilizing |

| Equatorial -OH Group | Steric Hindrance | Generally Favored for Bulky Groups |

| Ring Inversion | Energy Barrier | Determines Conformational Flexibility |

This table is generated based on general principles of conformational analysis applied to substituted cyclohexanes and related heterocycles.

Prediction of Intermolecular Interactions and Self-Assembly

Beyond the shape of a single molecule, computational chemistry can predict how multiple molecules of this compound interact with each other. These intermolecular forces dictate the substance's bulk properties, such as its melting point, solubility, and crystal structure, and drive the process of molecular self-assembly.

The key functional groups in this compound—the hydroxyl group and the two secondary amine groups—are potent sites for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Computational methods can be used to model these interactions and predict the geometry and strength of the resulting hydrogen-bonded networks. These networks are often the primary driving force for the self-assembly of such molecules into larger, ordered structures like dimers, chains, or more complex three-dimensional lattices.

Theoretical approaches used to study these phenomena include:

Quantum Chemical Calculations (e.g., DFT): To determine the optimized geometries and interaction energies of molecular dimers or small clusters.

Atoms in Molecules (AIM) Theory: To analyze the electron density and characterize the nature of intermolecular bonds, including hydrogen bonds.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of a large number of molecules over time, providing insights into the spontaneous formation of self-assembled structures in different phases or solvents.

While specific computational studies on the self-assembly of this compound are not widely documented, research on analogous molecules provides a clear precedent. For example, computational predictions have been instrumental in understanding and discovering new polymorphic forms of related pyrimidine (B1678525) derivatives like 5-fluorouracil, where different hydrogen-bonding motifs lead to distinct crystal structures. This highlights the power of computational modeling to guide the experimental discovery of new materials.

| Interaction Type | Functional Groups Involved | Role in Self-Assembly |

| Hydrogen Bonding | -OH, -NH | Primary driving force for aggregation and crystal packing |

| van der Waals Forces | Entire Molecule | Contribute to overall cohesion and packing efficiency |

| Dipole-Dipole Interactions | Polar C-O, C-N, N-H bonds | Influence molecular orientation in the condensed phase |

This table outlines the expected intermolecular forces based on the chemical structure of this compound.

Chemical Reactivity and Reaction Mechanisms of Hexahydropyrimidin 5 Ol

Elucidation of Nucleophilic and Electrophilic Sites within the Hexahydropyrimidin-5-ol Moiety

The reactivity of the hexahydropyrimidine (B1621009) framework is fundamentally governed by the distribution of electron density across the molecule, which dictates its nucleophilic and electrophilic character. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.com The identification of these reactive centers is crucial for predicting the molecule's behavior in chemical reactions.

Within the hexahydropyrimidine ring system, the nitrogen atoms, with their lone pairs of electrons, are the primary nucleophilic centers. The hydroxyl group at the 5-position also contributes to the nucleophilicity of the molecule. Computational studies, such as those employing Density Functional Theory (DFT), are often used to visualize these properties. Molecular electrostatic potential maps, for instance, depict electron-rich areas (prone to electrophilic attack) and electron-poor areas (prone to nucleophilic attack). ukm.myresearchgate.net In related hexahydropyrimidine derivatives, red regions in these maps indicate the most suitable sites for electrophilic attack, while blue regions represent the sites with the highest reactivity towards nucleophilic attack. ukm.myresearchgate.net

In the precursor molecule for the synthesis of certain this compound derivatives, 1,3-diaminopropan-2-ol, there are three distinct nucleophilic centers: the two amine groups and the hydroxyl group. acs.org The amine groups are typically stronger nucleophiles than the hydroxyl group and are key to the formation of the heterocyclic ring.

Mechanistic Investigations of Cycloaddition and Condensation Reactions Forming Hexahydropyrimidines

Hexahydropyrimidine rings are commonly synthesized through condensation and cycloaddition reactions. A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. libretexts.orgwikipedia.org A cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org

One key method for synthesizing the hexahydropyrimidine core is the Mannich-type reaction, a three-component condensation. For instance, new hexahydropyrimidine derivatives can be successfully synthesized by reacting benzaldehyde (B42025) derivatives, ammonium (B1175870) acetate, and nitromethane (B149229) under reflux conditions. ukm.myresearchgate.net Another significant route involves the reaction between a 1,3-diamine, like 1,3-diaminopropan-2-ol, and a suitable electrophile.

A detailed study involving the reaction of 1,3-diaminopropan-2-ol with 1,1-bismethylsulfanyl-2-nitroethylene has been investigated both experimentally and theoretically to form 2-(nitromethylene)this compound. acs.orgacs.orgresearchgate.net This reaction presents two possible mechanistic pathways, leading to either a six-membered hexahydropyrimidine ring or a five-membered oxazolidine (B1195125) ring. acs.orgresearchgate.net DFT calculations revealed that while both mechanisms are exothermic, the formation of 2-(nitromethylene)this compound is energetically more favorable, with reaction energy barriers of approximately 20 kcal/mol above the reactants. acs.orgacs.org

The general mechanism for forming hexahydropyrimidines often follows a [3+3] cyclo-condensation pathway or can be viewed as a cascade of Michael addition, cyclization, and dehydration steps. mdpi.com

Redox Chemistry of this compound and its Metal Complexes

The presence of nitrogen and oxygen atoms with lone pairs makes this compound and its derivatives effective ligands for coordinating with metal ions. When these ligands are "redox active," it means they can participate in electron transfer reactions, adding another layer of complexity and utility to their coordination compounds. scielo.brscielo.br

Research has demonstrated that iron complexes incorporating a ligand derived from this compound exhibit redox processes centered on the ligand itself, in addition to the expected metal-centered redox changes. scielo.brscielo.brplu.mx Specifically, a ligand synthesized from 2,4-di-tert-butylphenol, paraformaldehyde, and 1,3-diaminopropan-2-ol (designated H₃L⁴) was used to create iron complexes. scielo.brresearchgate.net Electrochemical analysis of these complexes revealed oxidative processes that are attributed to the ligand, indicating that the this compound backbone and its phenolic substituents can be oxidized. scielo.brscielo.br The oxidation of the ligand can lead to the formation of stable radical species, which have been confirmed by techniques such as electron paramagnetic resonance (EPR) spectroscopy. scielo.br

The electrochemical properties of metal complexes are a direct reflection of the interactions between the metal center and the surrounding ligands. frontiersin.org In the case of iron complexes with the this compound-based ligand (H₃L⁴), cyclic voltammetry studies have provided detailed insights into their redox behavior. scielo.brscielo.br

A dinuclear iron complex, [Fe₂(L⁴)(HL⁴)Cl], showed multiple redox events. scielo.br The electrochemical data indicate that the ligand's oxidation potential is influenced by the Lewis acidity of the metal center. scielo.br The interaction between the metal and the ligand can stabilize different oxidation states of the ligand. For example, upon oxidation, a coordinated ligand can change its electronic structure and geometry, which in turn affects the properties of the metal complex, such as the ligand field splitting energy. frontiersin.org The synergistic activity between a metal and a redox-active ligand is a growing area of interest for designing new catalysts for electrosynthesis. nih.govnih.gov

Table 1: Electrochemical Data for an Iron(III) Complex of a this compound Derivative Data interpretation based on similar diazocycle-bis(phenol) ligands.

| Process | Potential (V vs. Fc/Fc⁺) | Description | Reference |

|---|---|---|---|

| Oxidation I | ~0.1 - 0.3 V | Quasi-reversible, ligand-centered oxidation | scielo.br |

| Oxidation II | ~0.4 - 0.6 V | Quasi-reversible, ligand-centered oxidation | scielo.br |

| Reduction I | ~-1.2 - -1.4 V | Irreversible, metal-centered Fe(III)/Fe(II) reduction | scielo.br |

Note: The exact potential values are highly dependent on the specific ligand structure and experimental conditions. The data presented is illustrative of the behavior observed in similar systems.

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity of the this compound ring can be finely tuned by attaching different chemical groups (substituents) to its core structure. These substituents can exert electronic and steric effects that influence the rates (kinetics) and equilibrium positions (thermodynamics) of its reactions.

Electron-donating groups (e.g., -CH₃, -OH) increase the electron density on the ring, enhancing the nucleophilicity of the nitrogen atoms and making the molecule more reactive towards electrophiles. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the ring's electron density, making it less nucleophilic but potentially more susceptible to nucleophilic attack at other positions. nih.gov

For instance, in Diels-Alder reactions, a type of [4+2] cycloaddition, the rate is significantly enhanced when the diene component has electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.org This principle can be applied to reactions involving hexahydropyrimidine derivatives. Studies on other systems have shown that substituent effects can be systematically used to probe reaction mechanisms. nih.gov For example, by varying substituents on reactants that form hexahydropyrimidines and measuring the corresponding reaction rates, one can construct a Hammett plot to elucidate the nature of the transition state. While specific kinetic studies on this compound itself are not widely reported, the established principles of physical organic chemistry provide a robust framework for predicting how substituents would modulate its reactivity. ukm.mynih.gov

Coordination Chemistry of Hexahydropyrimidin 5 Ol As a Ligand

Design and Synthesis of Metal Complexes Incorporating Hexahydropyrimidin-5-ol Derivatives (e.g., Iron(III) Complexes)

There is no available literature detailing the design and synthesis of metal complexes, including those with Iron(III), using this compound as a ligand. The synthesis of such complexes would likely involve the reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. The choice of solvent and reaction conditions would be crucial to obtaining crystalline products suitable for characterization.

Structural Characterization of Mononuclear and Dinuclear Coordination Compounds

As no metal complexes of this compound have been synthesized and reported, there is no information on their structural characterization. Future studies would employ techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the ligand around the metal center, including bond lengths and angles. This would reveal whether the ligand coordinates in a monodentate, bidentate, or bridging fashion, and whether it leads to the formation of mononuclear or dinuclear species.

Analysis of Coordination Geometries and Ligand Field Environments

Without structural data, the coordination geometries and ligand field environments of this compound complexes are unknown. The coordination geometry (e.g., octahedral, tetrahedral, square planar) would be dictated by the size and electronic configuration of the metal ion, as well as the steric bulk of the ligand. The nature of the donor atoms (nitrogen and oxygen) would influence the ligand field strength and the resulting electronic properties of the complex.

Spectroscopic and Electrochemical Signatures of Metal-Ligand Interactions

Detailed spectroscopic and electrochemical data for metal complexes of this compound are not available. In future research, techniques such as UV-Vis spectroscopy could be used to study the electronic transitions within the complex, providing insight into the metal-ligand bonding. Infrared (IR) spectroscopy would be valuable for observing changes in the vibrational frequencies of the ligand upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy could help to elucidate the structure of the complex in solution. Electrochemical methods, such as cyclic voltammetry, would be employed to probe the redox properties of the metal center and to understand how the ligand influences its electronic environment.

Advanced Research Applications and Future Directions in Hexahydropyrimidin 5 Ol Chemistry

Design and Synthesis of Hexahydropyrimidin-5-ol Based Scaffolds for Novel Chemical Entities

The hexahydropyrimidine (B1621009) core, particularly with the hydroxyl functional group at the 5-position, serves as a versatile three-dimensional scaffold for the development of novel chemical entities. The synthesis of these structures often relies on multicomponent reactions, which offer efficiency and atom economy. One of the primary methods for creating hexahydropyrimidine derivatives is the Mannich-type reaction. researchgate.net This reaction typically involves the condensation of an aldehyde, an amine (like ammonium (B1175870) acetate), and a carbon acid (such as nitromethane) to form the heterocyclic ring. researchgate.net

For instance, the synthesis of 2-(nitromethylene)this compound is achieved through the reaction of 1,3-diaminopropan-2-ol with 1,1-bismethylsulfanyl-2-nitroethylene. acs.org This process involves a double vinylic substitution of the methylsulfanyl groups, leading to the formation of the six-membered hexahydropyrimidine ring. acs.org The presence of the hydroxyl group on the scaffold provides a key site for further functionalization, allowing chemists to modify the molecule's properties, such as solubility, polarity, and biological target affinity. The strategic placement of substituents on the aromatic rings of precursors can also influence the yield and properties of the final hexahydropyrimidine derivatives. researchgate.net These synthetic strategies enable the creation of diverse libraries of compounds built upon the this compound framework, which can then be screened for various biological activities.

Exploration of this compound Derivatives in Materials Science

The unique structural features of hexahydropyrimidine derivatives, including their hydrogen bonding capabilities and potential for polymerization, make them intriguing candidates for applications in materials science.

While research specifically detailing this compound in polymers is an emerging area, the broader class of pyrimidine (B1678525) derivatives is known to be incorporated into functional polymers. The nitrogen-rich heterocyclic ring can impart specific properties such as thermal stability, conductivity, and the ability to coordinate with metal ions. The hydroxyl group in this compound offers a reactive site for polymerization reactions, such as esterification or etherification, to integrate the scaffold into polyester (B1180765) or polyether chains. The resulting polymers could possess unique characteristics suitable for applications in specialty plastics, hydrogels, or membranes, leveraging the inherent polarity and structural rigidity of the heterocyclic core.

The development of advanced coatings with properties such as antimicrobial or anti-fouling capabilities is a significant area of materials research. Pyrimidine derivatives have been investigated for their biological activity, which can be translated into functional coatings. Incorporating this compound derivatives into coating formulations could enhance surface properties. For example, these compounds could be integrated into a polymer matrix applied to a surface to prevent the growth of microbes. The design of such materials may involve precursors that, when cured, form a durable and functional coating.

Research into this compound for Agrochemical and Fine Chemical Synthesis

The pyrimidine ring is a well-established privileged scaffold in the agrochemical industry, found in numerous commercial fungicides, herbicides, and insecticides. researchgate.netnih.gov This success provides a strong rationale for exploring this compound derivatives as potential new agrochemical agents.

The synthesis of diverse libraries of compounds is crucial for discovering new leads in agrochemical research. researchgate.net The this compound core can be systematically modified to generate novel candidates. For example, different substituents can be introduced to fine-tune the compound's activity against specific pests or weeds and to optimize its environmental profile. Research has shown that pyrimidine derivatives can act as potent fungicides against various phytopathogenic fungi. nih.gov Some pyrimidine-based compounds function by inhibiting crucial biological pathways, such as the de novo pyrimidine nucleotide biosynthesis pathway, which is essential for fungal growth. nih.gov The structural and electronic properties of this compound derivatives could be tailored to target such pathways, potentially leading to the development of a new class of crop protection agents.

Beyond agrochemicals, heterocyclic compounds are important intermediates in the synthesis of fine chemicals. researchgate.net The functionalized this compound ring system can serve as a versatile building block for constructing more complex molecules used in pharmaceuticals, fragrances, and other specialty chemical industries.

Integration of Computational and Experimental Methodologies for Rational Compound Design

Modern drug and materials discovery heavily relies on the synergy between computational and experimental techniques to accelerate the design process. For this compound chemistry, computational tools are invaluable for predicting molecular properties and guiding synthetic efforts.

Density Functional Theory (DFT) calculations, for example, have been used to investigate the reaction mechanisms and molecular structures of hexahydropyrimidine derivatives. acs.org Such studies can predict the formation of different isomers and provide insights into the electronic properties of the molecules. acs.org

Molecular docking is another powerful computational method used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. nih.govdovepress.com In the context of designing new therapeutic or agrochemical agents based on the this compound scaffold, docking studies can help identify which derivatives are most likely to be active. For example, studies on related pyrimido[4,5-d]pyrimidine (B13093195) derivatives have used molecular docking to predict binding affinity to specific protein targets, with results showing a strong correlation with experimental anticancer activity. nih.govresearchgate.net Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies help in the early-stage evaluation of the drug-likeness and potential toxicity of new compounds, saving time and resources. nih.govresearchgate.net

Table 1: Example of Molecular Docking Data for Pyrimidine Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Dissociation Constant (µM) |

|---|---|---|---|

| Compound 4a | RIPK2 | -9.8 | 0.54 |

Data derived from studies on pyrimido[4,5-d]pyrimidine derivatives, illustrating the application of computational methods. nih.gov

These computational approaches, when combined with experimental synthesis and biological evaluation, facilitate a rational design cycle, leading to the more efficient discovery of novel and effective compounds. rug.nl

Expanding the Chemical Space of Hexahydropyrimidine Derivatives through Novel Synthetic Strategies

To fully explore the potential of the this compound scaffold, chemists are continuously developing novel synthetic strategies to expand the range of accessible derivatives. This involves creating molecules with greater structural diversity and complexity.

Recent advancements include the use of green chemistry principles, such as microwave-assisted synthesis, to produce hexahydropyrimidine derivatives in a more time-efficient and environmentally friendly manner. nih.govresearchgate.net One-pot multicomponent reactions remain a cornerstone, allowing for the assembly of complex molecules from simple starting materials in a single step. researchgate.net

Furthermore, research into new catalytic systems, such as organocatalysts or nanocatalysts, is opening up new avenues for synthesizing pyrimidine-related structures under milder conditions and with higher selectivity. acs.org For example, the Claisen–Schmidt condensation to form α,β-unsaturated ketones, which are precursors to certain pyrimidine derivatives, is a well-established method that can be optimized for efficiency and yield. mdpi.com By exploring these innovative synthetic routes, chemists can access a wider "chemical space" of this compound derivatives, increasing the probability of discovering compounds with desired functional properties for a variety of applications.

Table 2: Overview of Synthetic Strategies for Pyrimidine Derivatives

| Synthetic Strategy | Key Features | Example Reaction |

|---|---|---|

| Mannich-type Reaction | Multicomponent; forms the core heterocyclic ring. | Aldehyde + Ammonium Acetate + Nitromethane (B149229) researchgate.net |

| Microwave-Assisted Synthesis | Green chemistry; rapid reaction times. | One-pot synthesis of hexahydropyrimido[4,5-d]pyrimidines nih.gov |

| Claisen-Schmidt Condensation | Forms α,β-unsaturated ketone precursors. | Ketone + Aldehyde in the presence of a base mdpi.com |

Q & A

Q. What synthetic methodologies are commonly employed for preparing hexahydropyrimidin-5-ol derivatives?

this compound derivatives are typically synthesized via a condensation reaction involving 1,3-diaminopropan-2-ol, paraformaldehyde (3 equivalents), and phenolic derivatives under reflux in methanol. The reaction time varies depending on the substituents, as shown in Table 1 of . Post-reaction, the product is isolated by filtration, washed with cold ethanol, and dried in vacuo. This method emphasizes stoichiometric control and solvent selection to optimize yield .

Q. How does NMR spectroscopy aid in distinguishing axial vs. equatorial hydroxyl configurations in this compound derivatives?

Axial hydroxyl groups in this compound derivatives exhibit a characteristic coupling constant (2J = 12 Hz) in , observed in CDCl₃. For example, H-5 protons in compounds with axial hydroxyls resonate at ~4.00 ppm, compared to ~3.57 ppm in derivatives without intramolecular hydrogen bonding. Diastereotopic methylene protons adjacent to the hydroxyl group also show downfield shifts (e.g., 2.65–3.07 ppm), providing diagnostic structural insights .

Q. What analytical techniques are critical for confirming the purity and identity of this compound derivatives?

Key techniques include:

- NMR Spectroscopy : To resolve hydrogen bonding effects and ring inversion dynamics (e.g., slow inversion on the NMR timescale causes split signals).

- X-ray Crystallography : For unambiguous confirmation of hydrogen-bonded networks, as demonstrated in the crystal structure of 1,3-bis(3-tert-butyl-2-hydroxy-5-methoxybenzyl)this compound monohydrate .

- Chromatography : HPLC or TLC to verify purity, using methods like ammonium acetate buffer (pH 6.5) for separation .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds affect the stability and spectroscopic properties of this compound derivatives?

Intramolecular hydrogen bonds between the hydroxyl group and phenolic substituents stabilize the axial conformation, as shown by data. This stabilization slows ring inversion, leading to broader axial proton signals. The deshielding effect on adjacent methylene protons (e.g., shifts from 2.65 ppm to 3.07 ppm) further confirms hydrogen bonding, which can be disrupted by polar solvents or temperature variations .

Q. What experimental strategies resolve contradictions in reported NMR chemical shifts for this compound derivatives?

Contradictions may arise from solvent polarity, temperature, or substituent effects. To address this:

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Optimization strategies include:

- Paraformaldehyde Equivalents : Increasing from 3 to 4 equivalents to drive the condensation reaction to completion.

- Reaction Time : Extending reflux duration (e.g., 12–24 hours) for sterically hindered phenolic substrates.

- Solvent Screening : Testing aprotic solvents (e.g., THF) to minimize side reactions .

Q. How can computational methods complement experimental data in studying this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can model hydrogen-bond strengths, ring inversion barriers, and electronic environments. These simulations align with experimental NMR shifts and predict solvent effects, aiding in mechanistic studies .

Methodological Notes

- Spectral Interpretation : Always compare experimental NMR data with reference compounds to account for solvent- or substituent-induced shifts.

- Synthesis Reproducibility : Document paraformaldehyde purity and stoichiometry, as deviations can lead to incomplete ring formation.

- Safety Protocols : Handle derivatives in fume hoods to avoid inhalation risks, especially during solvent reflux and filtration steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.